molecular formula C18H19BrClNO3 B2497371 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methoxybenzamide CAS No. 1788677-57-5

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methoxybenzamide

Cat. No. B2497371
CAS RN: 1788677-57-5
M. Wt: 412.71
InChI Key: QPLAHTAJHXYLPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methoxybenzamide involves various chemical reactions and modifications to achieve desired molecular structures. For instance, structural modifications and the synthesis of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective ligand, have been explored to understand the influence of different substituents on molecular affinity and selectivity (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, providing insight into the molecular conformation and hydrogen bonding patterns (Yasuoka et al., 1969).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been studied to understand their reactivity and interaction with other substances. For example, the synthesis and structures of six closely related arylamides, along with an isolated reaction intermediate, have been investigated, highlighting the importance of molecular conformations and hydrogen bonding in determining chemical properties (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The analysis of two crystalline polymorphs of a closely related compound provided valuable information on the effects of molecular packing and hydrogen bonding on physical properties (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, are essential for predicting the behavior of these compounds in chemical reactions. Studies on derivatives and closely related compounds have shed light on how structural modifications impact chemical reactivity and molecular interactions (Perrone et al., 2000).

Scientific Research Applications

Environmental Presence and Human Exposure

Studies have shown that brominated and methoxylated compounds, particularly those used as flame retardants or in various industrial applications, are present in environmental samples and can accumulate in human tissues. For instance, Takigami et al. (2009) analyzed polyhalogenated compounds (PHCs) in indoor air and dust samples from Japanese homes, finding significant levels of brominated flame retardants (BFRs) and indicating potential human exposure through inhalation and dust ingestion (Takigami et al., 2009).

Health Implications

Exposure to brominated and methoxylated compounds has been linked to various health effects. For example, Wang et al. (2012) investigated the accumulation of hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs) in human plasma in Hong Kong, suggesting the importance of understanding the health implications of such exposures (Wang et al., 2012).

properties

IUPAC Name

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO3/c1-18(24-3,12-5-4-6-13(20)9-12)11-21-17(22)15-10-14(23-2)7-8-16(15)19/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLAHTAJHXYLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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